molecular formula C19H22N2O4S B2573842 N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide CAS No. 921536-47-2

N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2573842
CAS No.: 921536-47-2
M. Wt: 374.46
InChI Key: WZIORNHMFDPRAM-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes an indolinone core, a propoxy group, and a benzenesulfonamide moiety.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate precursor, such as 2-aminobenzamide, under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl halides in the presence of a base.

    Attachment of the Propoxy Group: The propoxy group is attached through an etherification reaction using propyl bromide and a suitable base.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indolinone core.

    Reduction: Reduced forms of the sulfonamide moiety.

    Substitution: Substituted derivatives at the sulfonamide nitrogen.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

    Modulate Receptors: It can interact with specific receptors, leading to changes in cellular signaling pathways.

    Affect Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide can be compared with other similar compounds, such as:

    N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide: This compound has a similar indolinone core but differs in the substituents on the benzene ring.

    N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide: This compound features an isoxazole ring instead of a propoxy group.

    1-(1-ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea: This compound contains a urea moiety instead of a sulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-11-25-16-6-8-17(9-7-16)26(23,24)20-15-5-10-18-14(12-15)13-19(22)21(18)4-2/h5-10,12,20H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIORNHMFDPRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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